molecular formula C7H8F2N2 B13064410 [4-(Difluoromethyl)pyridin-2-YL]methanamine

[4-(Difluoromethyl)pyridin-2-YL]methanamine

Cat. No.: B13064410
M. Wt: 158.15 g/mol
InChI Key: HJUAYEFRDUKOCI-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)pyridin-2-yl]methanamine (CAS 1256806-04-8) is a chemical compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol . It belongs to a class of pyridin-2-yl-methylamine derivatives, which are recognized as valuable scaffolds in pharmaceutical research . The compound features a difluoromethyl (CF2H) group attached to the pyridine core. The difluoromethyl group is a privileged motif in medicinal chemistry due to its unique physicochemical properties. It can act as a hydrogen bond donor and is often used as a bioisostere for alcohols, thiols, and other functional groups, helping to fine-tune the lipophilicity, metabolic stability, and permeability of potential drug candidates . As a result, this chemical serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound in the exploration and development of new therapeutic agents. Its structure suggests potential as an intermediate in creating compounds for various applications . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

[4-(difluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H8F2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H,4,10H2

InChI Key

HJUAYEFRDUKOCI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyridine with difluoromethylamine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of [4-(Difluoromethyl)pyridin-2-YL]methanamine often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: [4-(Difluoromethyl)pyridin-2-YL]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [4-(Difluoromethyl)pyridin-2-YL]methanamine is used as a building block for synthesizing more complex molecules. Its unique properties make it valuable in the development of new chemical reactions and materials.

Biology: The compound is used in biological research to study its effects on various biological systems. It can be used as a probe to investigate biochemical pathways and molecular interactions.

Medicine: In medicinal research, this compound is explored for its potential therapeutic applications. It may serve as a precursor for developing new drugs and treatments.

Industry: The compound finds applications in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)pyridin-2-YL]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Table 1: Key Structural Analogs and Their Substituents
Compound Name 4-Position Substituent 2-Position Group Molecular Weight (g/mol) Key Applications/Properties References
[4-(Difluoromethyl)pyridin-2-yl]methanamine -CF₂H -CH₂NH₂ ~169.1 (calculated) Medicinal chemistry intermediates
Pyridin-2-ylmethanamine H -CH₂NH₂ 108.14 Chemosensors (e.g., DMP, MP for TNP detection)
[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine -Cl, -CF₃ -CH₂NH₂ ~213.6 (calculated) High electron-withdrawing effects
(4-Methoxy-3-methylpyridin-2-yl)methanamine -OCH₃, -CH₃ -CH₂NH₂ 152.19 Enhanced solubility via methoxy group
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine -O-(2-methylphenyl) -CH₂NH₂ 214.27 Potential kinase inhibition
Key Observations :
  • Electron Effects : The trifluoromethyl (-CF₃) group in [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine is more electron-withdrawing than the difluoromethyl (-CF₂H) group, which may reduce nucleophilicity of the amine but improve metabolic stability .
  • Solubility : Methoxy-substituted analogs (e.g., (4-methoxy-3-methylpyridin-2-yl)methanamine) exhibit improved aqueous solubility compared to fluorinated derivatives due to hydrogen bonding .
  • Biological Activity: Phenoxy-substituted derivatives (e.g., [4-(2-methylphenoxy)pyridin-2-yl]methanamine) are explored in kinase inhibitors, where the aromatic group enhances target binding .

Heterocyclic Modifications

Examples :
  • [2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine : Replaces the pyridine with a pyrimidine ring, increasing hydrogen-bonding capacity and rigidity. This compound has a molecular weight of 186.22 and is used in coordination chemistry .
  • 1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine : Incorporates an imidazopyridine scaffold, broadening π-orbital interactions for drug discovery (Molecular weight: 309.27) .
Impact of Modifications :
  • Rigidity vs.
  • Electronic Properties : Fluorinated imidazopyridines exhibit enhanced bioavailability and CNS penetration due to fluorine’s lipophilicity .

Biological Activity

[4-(Difluoromethyl)pyridin-2-YL]methanamine is a novel chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethyl group and a methanamine moiety. The molecular formula is C7H8F2N. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Structural Characteristics

The presence of the difluoromethyl group significantly influences the compound's electronic properties and steric configuration, potentially enhancing its reactivity and biological activity. The pyridine ring, known for its role in various biological systems, may also contribute to the compound's pharmacological profile.

The mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, similar compounds have shown interactions with specific molecular targets, including:

  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis pathways.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
2-AminopyridineAmino group at position 2 on pyridineBasic amine activity
4-FluoropyridineFluoro group at position 4 on pyridineLimited biological activity
3-DifluoromethylpyridineDifluoromethyl at position 3 on pyridineVaries based on substitution
5-Methylpyridin-2-amineMethyl group at position 5Altered reactivity

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various pyridine derivatives. While specific empirical data on this compound is scarce, insights can be drawn from related research:

  • Synthesis and Structure–Activity Relationships : Research indicates that modifications in the pyridine structure can lead to significant changes in biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced potency against certain pathogens .
  • Antimicrobial Properties : A similar class of compounds showed promising results against mycobacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL . This suggests potential for this compound in antimicrobial applications.
  • Pharmacokinetic Profiles : Studies have highlighted the importance of lipophilicity and metabolic stability in determining the efficacy of drug candidates. The incorporation of polar functionalities has been shown to improve solubility without compromising activity .

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